ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the core indole structure, followed by the introduction of the thiazole and triazino groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Thiazole Ring: This step often involves the cyclization of a thioamide with a haloketone under basic conditions.
Formation of the Triazino Group: This can be done by reacting the indole derivative with a suitable nitrile and hydrazine under reflux conditions.
Final Coupling and Esterification: The final product is obtained by coupling the intermediate with ethyl chloroformate in the presence of a base, followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alcohols
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group
Amines: From reduction of nitro groups
Amides and Esters: From nucleophilic substitution of the ester group
Scientific Research Applications
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing indole and thiazole rings.
Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C23H26N6O3S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H26N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h8-11,16H,5-7,12H2,1-4H3,(H,24,26,30) |
InChI Key |
QFUKZCYALJWTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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